molecular formula C16H17N3O5S B2673885 Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate CAS No. 380175-70-2

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2673885
CAS No.: 380175-70-2
M. Wt: 363.39
InChI Key: BZYYNSOYBBNVCY-UHFFFAOYSA-N
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Description

Background on Benzothiophene-Piperazine Derivatives

Benzothiophene-piperazine derivatives represent a critical class of heterocyclic compounds in modern medicinal chemistry. These molecules combine the aromatic rigidity of the benzothiophene scaffold with the conformational flexibility of the piperazine ring, enabling diverse interactions with biological targets. The benzothiophene core provides a planar structure that facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the piperazine moiety introduces basicity and solubility, enhancing pharmacokinetic properties. Such hybrids are frequently explored as kinase inhibitors, serotonin receptor modulators, and antimicrobial agents due to their ability to occupy hydrophobic pockets and participate in hydrogen bonding.

Significance of Nitro-Substituted Benzothiophenes in Medicinal Chemistry

The introduction of a nitro group at the 5-position of the benzothiophene ring introduces both electronic and steric effects that modulate biological activity. Nitro groups act as strong electron-withdrawing substituents, polarizing the aromatic system and directing electrophilic substitution reactions to specific positions. This modification is particularly valuable in prodrug design, as nitro groups can undergo enzymatic reduction to amine intermediates in vivo, enabling targeted drug activation. For example, nitro-substituted analogs of imatinib derivatives have shown enhanced selectivity for abl kinases due to improved binding affinity.

Importance of Piperazine Carboxylates in Drug Design

Piperazine carboxylates, such as the ethyl ester in this compound, serve dual roles in drug development. The carboxylate group improves aqueous solubility, while the piperazine nitrogen participates in salt formation, enhancing oral bioavailability. Ethyl esters are frequently employed as prodrug moieties, as esterases in systemic circulation hydrolyze them to active carboxylic acids. In the context of kinase inhibitors, piperazine carboxylates have been shown to stabilize interactions with the DFG motif of protein kinases through water-mediated hydrogen bonds.

Historical Development of Benzothiophene-Based Therapeutic Agents

Benzothiophene derivatives entered mainstream drug discovery in the 1990s with the development of raloxifene, a selective estrogen receptor modulator. Subsequent advances identified benzothiophene-containing compounds as potent inhibitors of Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs). The incorporation of nitro groups emerged as a strategy to fine-tune redox properties, as seen in the 2016 development of a nitro-benzothiophene prodrug for leishmaniasis therapy.

Privileged Structures in Drug Discovery: The Benzothiophene Scaffold

Privileged structures are molecular frameworks capable of binding to multiple biological targets through conserved interaction patterns. The benzothiophene scaffold qualifies as privileged due to its ability to mimic indole and benzofuran systems while offering superior metabolic stability. Computational studies reveal that the sulfur atom in benzothiophene forms favorable van der Waals contacts with cysteine residues in ATP-binding pockets, a feature exploited in the design of covalent kinase inhibitors.

Research Objectives and Scope

This review systematically examines the chemical properties, synthetic pathways, and potential therapeutic applications of ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate. Emphasis is placed on structure-activity relationships, catalytic coupling strategies for piperazine introduction, and comparative analysis with analogous nitroheterocycles.

Table 1: Representative Synthetic Yields for Piperazine-Containing Analogues

Starting Material Coupling Method Yield (%) Conditions Reference
2-Chloro-5-nitropyridine SNAr with piperazine 93 DMSO, 50°C, 3 h
6-Chloronicotinic acid Grignard 1,4-addition 86 THF, -78°C, 2 h
3-Chloropropyl derivative Nucleophilic substitution 91 NMP, 120°C, 12 h

The nitro group’s strategic placement enables subsequent functionalization via reduction to amines, as demonstrated in the hydrogenation of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate to its amine derivative with 98% yield using Pd/C catalysis. Such transformations highlight the versatility of nitro-substituted intermediates in multistep syntheses.

Properties

IUPAC Name

ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-24-16(21)18-7-5-17(6-8-18)15(20)14-10-11-9-12(19(22)23)3-4-13(11)25-14/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYYNSOYBBNVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the nitration of benzothiophene to introduce the nitro group at the 5-position. This is followed by the acylation of the benzothiophene ring to attach the carbonyl group. The final step involves the reaction of the acylated benzothiophene with piperazine and ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of acids.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiophene ring system can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Thiadiazole- and Thiazolidinone-Containing Derivatives
  • 1-(5-(5-Nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives (): These compounds feature a 1,3,4-thiadiazole ring instead of benzothiophene. The thiadiazole ring enhances metabolic stability and introduces additional hydrogen-bonding sites.
  • Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate (): Incorporates a thiazolidinone ring, which is redox-active and may confer anti-inflammatory or antimicrobial activity. The extended hexanoyl chain increases lipophilicity compared to the compact benzothiophene system.
Pyrazole- and Oxadiazole-Containing Analogues
  • Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate (): The pyrazole ring introduces a planar, aromatic heterocycle with a fluorine substituent, enhancing electron-withdrawing effects and bioavailability. Fluorine’s electronegativity may improve membrane permeability relative to the nitro group.
  • Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (): The oxadiazole ring improves metabolic stability and introduces a sulfanyl group, which may modulate redox properties.

Substituent Effects on Electronic and Physicochemical Properties

Nitro vs. Halogen Substituents
  • Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (): The difluorophenyl group provides electron-withdrawing effects similar to nitro but with lower steric hindrance. Fluorine’s lipophilicity (LogP ~0.14) may enhance blood-brain barrier penetration compared to nitro (LogP ~-0.28).
  • Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (): Chlorine’s moderate electronegativity and larger atomic radius alter electronic distribution and steric interactions differently than nitro.
Carboxylate vs. Carboxamide Derivatives

Comparative Data Table

Compound Name Core Structure Key Substituents LogP (Predicted) Synthetic Route Potential Applications
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate (Target) Benzothiophene -NO₂, ethyl carboxylate ~1.8 EDC/HOBt coupling Antimicrobial, Anticancer
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate () Phenyl -F, ethyl carboxylate ~2.1 Acylation of piperazine CNS-targeted therapies
Ethyl 4-[5-(2-fluorobenzamido)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate () Pyrazole -F, benzamido ~1.5 Pd-catalyzed cross-coupling Kinase inhibition
1-(5-(5-Nitroaryl)-1,3,4-thiadiazol-2-yl)piperazine () Thiadiazole -NO₂, benzyl ~2.3 Nucleophilic substitution Antibacterial
Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate () Propanoyl -CN, phenyl ~1.2 Radical addition Photoredox catalysis substrates

Biological Activity

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • CAS Number : 380175-70-2
  • Molecular Formula : C16H17N3O5S
  • Molecular Weight : 365.39 g/mol

The structure features a piperazine ring substituted with a benzothiophene moiety and a nitro group, which are significant for its biological activity.

Antipsychotic Properties

Research has indicated that derivatives of piperazine, including those containing benzothiophene structures, exhibit antipsychotic properties. A patent analysis revealed that compounds similar to this compound have been developed as potential antipsychotic agents. These compounds act on various neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychotic disorders .

Antiviral Activity

Heterocyclic compounds like this compound have been studied for their antiviral properties. A study highlighted that certain piperazine derivatives exhibited significant inhibitory effects against viral replication, with EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) . Although specific data for this compound is limited, its structural similarity suggests potential antiviral efficacy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Dopamine Receptors : The compound may act as an antagonist or partial agonist at dopamine D2 receptors, which is a common mechanism for antipsychotic drugs.
  • Antiviral Targets : Its structural components may facilitate interactions with viral proteins or host cell receptors, inhibiting viral entry or replication.

Study on Antipsychotic Effects

A notable study assessed the efficacy of piperazine derivatives in animal models of schizophrenia. The results indicated that compounds with similar structures to this compound significantly reduced hyperactivity and improved cognitive function in treated subjects compared to controls .

Antiviral Efficacy Assessment

In vitro studies evaluating the antiviral activity of similar compounds demonstrated a reduction in viral load by over 80% at concentrations around 7 μM. These findings suggest that modifications to the piperazine scaffold can enhance antiviral potency .

Data Table: Biological Activity Overview

Activity Type Compound EC50/IC50 Values Mechanism
AntipsychoticThis compoundNot specifiedDopamine receptor modulation
AntiviralSimilar piperazine derivativesEC50 = 5–28 μMInhibition of viral replication

Q & A

Q. Basic Characterization

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., nitro-group position on benzothiophene) and piperazine coupling. Key signals include aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detect fragmentation patterns .
  • X-ray crystallography : For unambiguous structural determination, particularly to resolve conformational ambiguities in the piperazine-benzothiophene linkage. SHELX programs are recommended for refinement .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradients) .

How do solubility and physicochemical properties impact experimental design?

Q. Basic Physicochemical Profiling

  • Solubility : Moderate solubility in DMSO and ethanol (1–5 mg/mL at 25°C), necessitating stock solutions in DMSO for in vitro assays. Aqueous solubility is poor (<0.1 mg/mL), requiring formulation with co-solvents (e.g., PEG 400) .
  • Stability : Susceptible to hydrolysis under basic conditions (pH >9). Store at –20°C in anhydrous DMSO to prevent degradation .
  • LogP : Predicted ~2.5 (via ChemDraw), suggesting moderate lipophilicity suitable for membrane permeability studies .

What advanced methods resolve structural ambiguities in the piperazine-benzothiophene linkage?

Q. Advanced Structural Analysis

  • Conformational studies : X-ray crystallography reveals the piperazine ring adopts a chair conformation, while the benzothiophene moiety is planar. Weak intramolecular C–H···O interactions stabilize the structure .
  • DFT modeling : Computational optimization (e.g., Gaussian09, B3LYP/6-31G*) to predict bond angles and torsional strain. Compare with experimental XRD data to validate .
  • Dynamic NMR : To study rotational barriers in the amide bond under variable-temperature conditions .

How can researchers investigate the bioactivity and mechanism of action of this compound?

Q. Advanced Bioactivity Studies

  • Target identification : Use computational docking (AutoDock Vina) against proteins with nitro-aromatic binding pockets (e.g., nitroreductases, cytochrome P450). Validate via SPR or ITC binding assays .
  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anti-inflammatory : COX-2 inhibition ELISA .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for nitro-group reduction or ester hydrolysis .

What computational strategies support structure-activity relationship (SAR) studies?

Q. Advanced Computational Modeling

  • QSAR models : Use MOE or Schrödinger to correlate electronic parameters (HOMO/LUMO, nitro-group charge) with bioactivity. Include descriptors like molar refractivity and polar surface area .
  • MD simulations : GROMACS for 100-ns trajectories to study protein-ligand dynamics (e.g., binding to nitroreductase). Focus on key residues (e.g., Arg104, Tyr114) .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Q. Advanced Data Reproducibility

  • Reaction condition audit : Ensure consistent solvent purity (e.g., anhydrous DMF), stoichiometry (1.2:1 acyl chloride:piperazine), and inert atmospheres .
  • Bioactivity validation :
    • Replicate assays with standardized cell lines (e.g., HEK293 for cytotoxicity).
    • Control for nitroreductase activity variations in microbial strains .
  • Crystallographic validation : Cross-check unit cell parameters (a, b, c, β) with published data to confirm structural consistency .

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